tert-butyl N-[3-oxo-1-(trifluoromethyl)cyclobutyl]carbamate
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Overview
Description
tert-Butyl N-[3-oxo-1-(trifluoromethyl)cyclobutyl]carbamate is a synthetic organic compound with the molecular formula C11H16F3NO3. It is characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a carbamate group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-oxo-1-(trifluoromethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method involves the use of tert-butyl chloroformate and 3-oxo-1-(trifluoromethyl)cyclobutanone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-oxo-1-(trifluoromethyl)cyclobutyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[3-oxo-1-(trifluoromethyl)cyclobutyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug design and development .
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-oxo-1-(trifluoromethyl)cyclobutyl]carbamate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, potentially affecting enzyme binding and activity. The carbamate group may also play a role in modulating biological interactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[3-oxo-1-(trifluoromethyl)cyclobutyl]methylcarbamate
- tert-Butyl N-[3-oxocyclobutyl]carbamate
- tert-Butyl N-[3-oxo-1-(trifluoromethyl)cyclopentyl]carbamate
Uniqueness
tert-Butyl N-[3-oxo-1-(trifluoromethyl)cyclobutyl]carbamate is unique due to the presence of both a trifluoromethyl group and a carbamate group attached to a cyclobutyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Properties
CAS No. |
2386117-40-2 |
---|---|
Molecular Formula |
C10H14F3NO3 |
Molecular Weight |
253.2 |
Purity |
95 |
Origin of Product |
United States |
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